molecular formula C9H13BClNO4S B1418434 N-(3-Chloropropyl) 4-boronobenzenesulfonamide CAS No. 874219-48-4

N-(3-Chloropropyl) 4-boronobenzenesulfonamide

Cat. No. B1418434
CAS RN: 874219-48-4
M. Wt: 277.54 g/mol
InChI Key: GMRSAAZITPFUNA-UHFFFAOYSA-N
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Description

“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is a boron-containing small molecule. It has a molecular weight of 277.5 g/mol and its molecular formula is C9H13BClNO4S .


Synthesis Analysis

“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” can be synthesized by the reaction of 4-boronobenzenesulfonamide with 3-chloropropanol under reflux in the presence of a base such as potassium carbonate. The reaction proceeds smoothly to yield “N-(3-Chloropropyl) 4-boronobenzenesulfonamide” as a white solid with a yield of over 90%.


Molecular Structure Analysis

The InChI code for “N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2 . The IUPAC name for this compound is [4-(3-chloropropylsulfamoyl)phenyl]boronic acid.


Physical And Chemical Properties Analysis

“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is a crystalline solid. It is water-soluble and can be dissolved in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide.

Scientific Research Applications

Boron in Drug Design
Exploring boron's borderline metallic and non-metallic properties has unveiled its potential in drug design. Boron-based systems can replace carbon atoms in molecules, offering new mechanisms for drug action. This flexibility has led to boron's inclusion in various pharmaceuticals to improve their efficacy. The review by Ciani and Ristori (2012) highlights the advancements in synthesizing boronated molecules and their impact on different fields, suggesting the need for further research into boron's role in drug design and assembly, especially in developing supramolecular structures for innovative drugs (Ciani & Ristori, 2012).

Boron-Based Materials for Environmental and Medical Diagnostics
Boron-dipyrrin (BODIPY)-based materials have seen applications in environmental and medical diagnostics due to their fluorescence, low toxicity, and ability to conjugate with biomolecules. The development of BODIPY for drug carriers and real-time imaging of drug delivery processes in cancer treatment exemplifies the potential of boron-based materials in enhancing therapeutic effects and diagnostics. This highlights the versatile properties of boron-containing materials for a wide range of applications, from bioimaging to the construction of multifunctional drug carriers (Marfin, Solomonov, Timin, & Rumyantsev, 2017).

Fire Retardancy and Wood Preservation
Boron compounds' dual functionality as fire retardants and wood preservatives has been exploited in developing treatment technologies for outdoor wood applications. The use of boron compounds in multi-step processes for impregnation and curing of wood showcases their significant role in enhancing both fire resistance and biodegradation prevention. This application underlines the broader utility of boron in industrial and environmental protection contexts (Marney & Russell, 2008).

Safety and Hazards

“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is not a hazardous compound . It has been shown to be relatively non-toxic and safe in scientific experiments. It has a low acute toxicity, with an LD50 of over 2,000 mg/kg in rats.

properties

IUPAC Name

[4-(3-chloropropylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRSAAZITPFUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657417
Record name {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloropropyl) 4-boronobenzenesulfonamide

CAS RN

874219-48-4
Record name {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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